5-(2-Chlorobenzoyl)-2-methylpyridine
Description
5-(2-Chlorobenzoyl)-2-methylpyridine is a heterocyclic compound characterized by a pyridine ring substituted with a methyl group at the 2-position and a 2-chlorobenzoyl group at the 5-position. This structure combines aromatic and acyl functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The 2-chlorobenzoyl moiety introduces steric and electronic effects that influence reactivity, while the methyl group on the pyridine ring may modulate solubility and metabolic stability. The compound is cataloged under reference code 10-F203402 by CymitQuimica, with commercial availability in gram-scale quantities .
Properties
IUPAC Name |
(2-chlorophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-6-7-10(8-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUOCVVCFASTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorobenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: 2-methylpyridine and 2-chlorobenzoyl chloride.
Catalyst/Base: Pyridine.
Solvent: Dichloromethane or another suitable organic solvent.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(2-Carboxybenzoyl)-2-methylpyridine.
Reduction: 5-(2-Chlorobenzyl)-2-methylpyridine.
Substitution: 5-(2-Aminobenzoyl)-2-methylpyridine or 5-(2-Thiobenzoyl)-2-methylpyridine.
Scientific Research Applications
5-(2-Chlorobenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Chlorobenzoyl)-2-methylpyridine depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
5-(2-Methylbenzoyl)-2-methylpyridine (CAS 1187168-02-0)
- Structural Difference : Replaces the 2-chlorobenzoyl group with a 2-methylbenzoyl group.
- Molecular Formula: C₁₄H₁₃NO (vs. C₁₃H₁₀ClNO for 5-(2-Chlorobenzoyl)-2-methylpyridine).
- The absence of chlorine may enhance metabolic stability but reduce electrophilicity in reactions such as nucleophilic acyl substitutions .
Fluorobenzoyl-Substituted Pyridines (e.g., Compounds 4d, 4f)
- Structural Feature : Fluorine replaces chlorine in the benzoyl group (e.g., m-fluorobenzoyl derivatives).
- Biological Activity : Fluorinated analogs exhibit higher MAO-B inhibition compared to 2-methylpyridine-substituted derivatives. For instance, compound 4f (m-fluorobenzoyl) shows superior MAO-B inhibition (IC₅₀ < 10 μM) compared to 4g–i (2-methylpyridine-substituted analogs, IC₅₀ > 50 μM).
- Rationale : The fluorobenzyl group’s lower polarity compared to 2-methylpyridine enhances membrane permeability and target binding .
Polarity and Solubility
- The 2-chlorobenzoyl group increases polarity relative to alkyl-substituted analogs (e.g., 2-methylbenzoyl), which may reduce lipid solubility but improve aqueous solubility in polar solvents.
- Fluorobenzoyl derivatives balance polarity and lipophilicity, often optimizing pharmacokinetic profiles .
Biological Activity
5-(2-Chlorobenzoyl)-2-methylpyridine is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its various biological activities and potential applications. This article explores its biological activity, mechanisms, and research findings, supported by data tables and case studies.
This compound is a pyridine derivative that can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application in synthesizing more complex organic molecules and for studying its biological effects.
Reactions:
- Oxidation: The methyl group can be oxidized to a carboxyl group.
- Reduction: The carbonyl group can be reduced to an alcohol.
- Substitution: The chlorine atom can be replaced with other nucleophiles.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with the active sites of specific enzymes, thereby preventing substrate binding and subsequent catalysis. The molecular targets vary depending on the enzyme or biological system involved.
Enzyme Inhibition
Research indicates that this compound can serve as a probe in biochemical assays to study enzyme inhibition. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification process in humans.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments have demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspases and inhibition of NF-κB signaling pathways. This suggests its potential as a therapeutic agent in cancer treatment .
Case Studies
- Study on Enzyme Inhibition:
- Anticancer Research:
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
